molecular formula C16H28BNO4 B6300518 t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2095495-19-3

t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No. B6300518
CAS RN: 2095495-19-3
M. Wt: 309.2 g/mol
InChI Key: XJMLPJYQVGTEDM-UHFFFAOYSA-N
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Description

This compound is a significant intermediate of 1H-indazole derivatives . It has a molecular weight of 323.24 . The IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .


Synthesis Analysis

The compound is synthesized through two substitution reactions . Another synthesis method involves three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .


Molecular Structure Analysis

The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal is detected by means of X-ray diffraction, calculated by exerting density functional theory (DFT), and subjected to the crystallographic and conformational analysis . The results of comparing the DFT calculated value with the X-ray diffraction value display that the optimized molecular structure does cohere with the single crystal structure ascertained via the experiment .


Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C in an inert atmosphere . It is shipped in a cold pack and is in solid form .

Scientific Research Applications

Synthesis and Intermediate Applications

  • This compound serves as an important intermediate in the synthesis of biologically active compounds such as crizotinib. The synthesis involves multiple steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, and achieving a total yield of 49.9% (Kong et al., 2016).

Structural and Theoretical Studies

  • Detailed structural and conformational analysis through X-ray diffraction and density functional theory (DFT) calculations have been performed. These studies help understand the physicochemical properties and the stability of the molecular structure, enhancing the knowledge base for further applications in synthetic chemistry (Ye et al., 2021).

Organic Chemistry and Material Science

  • The application of related compounds in the development of new materials, such as water-soluble carboxylated polyfluorenes, showcases the versatility of these chemicals. These materials have been studied for their potential in fluorescence quenching by cationic quenchers and proteins, indicating their usefulness in sensing and bioimaging technologies (Zhang, Liu, & Cao, 2008).

Advanced Synthetic Techniques

  • Innovative synthetic routes and methodologies employing these compounds demonstrate their crucial role in facilitating complex chemical transformations. This includes the esterification reactions catalyzed by ionic liquids, which have been shown to be efficient and environmentally friendly processes (Li-Zhen, Ting-ting, Yan-Wei, & Hong-ze, 2010).

Mechanism of Action

Target of Action

It is known to be an important intermediate in the synthesis of many biologically active compounds .

Mode of Action

It is known that compounds with a dioxaborolane group, like this one, are often used in borylation reactions . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. This can alter the molecule’s reactivity and enable further chemical transformations.

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction , a type of chemical reaction where a carbon-carbon bond is formed between two molecules. This reaction is often used in organic chemistry to create complex molecules from simpler ones.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in a cool environment (0-10°C) to maintain its stability .

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLPJYQVGTEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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